2-amino-7-methoxy-1H-quinazolin-4-one
Description
2-Amino-7-methoxy-1H-quinazolin-4-one is a substituted quinazolinone derivative characterized by a bicyclic heteroaromatic framework. Quinazolinones, particularly 4(3H)-quinazolinones, are renowned for their diverse biological activities, including anti-fungal properties and roles as kinase inhibitor intermediates . The title compound features an amino group (-NH2) at position 2 and a methoxy group (-OCH3) at position 7 on the quinazolinone core (Fig. 1). Its planar bicyclic system (mean deviation: 0.0190 Å) and non-planar dihedral angle (81.18°) between the quinazoline and adjacent benzene ring influence molecular interactions and crystallization behavior . Synthesized via established methods (e.g., Furuta et al., 2006), it forms hydrogen-bonded chains with methanol solvent, enhancing stability during crystallization .
Properties
IUPAC Name |
2-amino-7-methoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOJOIJLSSJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Strategy
A widely adopted approach involves the nitration of substituted anthranilic acid derivatives followed by cyclization and reduction. For instance, 2-nitro-5-methoxybenzoic acid serves as a key intermediate. Cyclization with formamide or urea under thermal conditions yields 7-methoxy-2-nitroquinazolin-4-one , which is subsequently reduced to the target compound via catalytic hydrogenation (Pd/C, H₂) or hydrazine hydrate.
Key Steps :
-
Nitration : 5-Methoxybenzoic acid undergoes nitration at position 2 using HNO₃/H₂SO₄, leveraging the methoxy group’s ortho/para-directing effects.
-
Cyclization : The nitro-substituted anthranilic acid reacts with formamide at 190°C, forming the quinazolinone core.
-
Reduction : Nitro groups are reduced to amino using Fe/HCl or catalytic hydrogenation, achieving yields of 75–92%.
One-Pot Eco-Efficient Synthesis
An eco-friendly method reported by J-STAGE utilizes 2-amino-5-methoxybenzoic acid and potassium cyanate in water. The reaction proceeds via urea formation, cyclization with NaOH, and HCl-mediated neutralization, yielding 2-amino-7-methoxyquinazolin-4-one in 90% yield (Table 1).
Table 1: One-Pot Synthesis of Quinazolin-4-ones from Anthranilic Acid Derivatives
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1a (4-Fluoro) | 7-Fluoro-2-aminoquinazolin-4-one | 90 |
| 2 | 1b (5-Methoxy) | 2-Amino-7-methoxyquinazolin-4-one | 92 |
| 3 | 1c (6-Chloro) | 7-Chloro-2-aminoquinazolin-4-one | 88 |
Halogenation-Amination Sequential Approach
Copper-Catalyzed Coupling
Source describes a transition-metal-free SNAr reaction for introducing amino groups. 7-Methoxy-2-fluoroquinazolin-4-one reacts with amides (e.g., benzamide) in DMSO with Cs₂CO₃, achieving 70–82% yields. This method avoids metal catalysts and operates at 135°C.
Mechanistic Insight :
-
The fluorine at position 2 is displaced via nucleophilic aromatic substitution, forming a C–N bond with the amide.
-
Intramolecular cyclization completes the quinazolinone structure.
Buchwald-Hartwig Amination
Palladium-catalyzed amination of 7-methoxy-2-bromoquinazolin-4-one with ammonia or amines (e.g., morpholine) in toluene/dioxane yields the target compound. Pd(dppf)Cl₂ and K₂CO₃ facilitate coupling at 120°C under microwave irradiation.
Advantages :
-
High regioselectivity for position 2.
-
Compatible with diverse amine nucleophiles.
Demethylation and Functional Group Interconversion
Selective Demethylation of Dimethoxy Derivatives
6,7-Dimethoxyquinazolin-4-one, synthesized from 2-amino-4,5-dimethoxybenzoic acid and formamide, undergoes demethylation using methanesulfonic acid and L-methionine. This selectively removes the methoxy at position 6, yielding 6-hydroxy-7-methoxyquinazolin-4-one , which is aminated via Ullmann coupling.
Critical Parameters :
Reductive Amination
7-Methoxyquinazolin-4-one is treated with NH₂OH·HCl in pyridine to form an oxime intermediate, which is reduced with Zn/HCl to introduce the amino group.
Comparative Analysis of Methodologies
Table 2: Pros and Cons of Synthetic Routes
| Method | Yield (%) | Scalability | Hazardous Reagents |
|---|---|---|---|
| Nitration-Reduction | 75–92 | High | HNO₃, H₂SO₄ |
| One-Pot Synthesis | 90–92 | Moderate | None |
| Halogenation-Amination | 70–82 | High | Cs₂CO₃, DMSO |
| Demethylation | 60–78 | Low | Methanesulfonic acid |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 undergoes nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. For example:
-
Alkylation : Reaction with methyl iodide in the presence of KCO yields 2-(methylamino)-7-methoxyquinazolin-4-one .
-
Acylation : Treatment with acetyl chloride produces 2-acetamido-7-methoxyquinazolin-4-one , a precursor for further functionalization.
Reaction Conditions :
| Electrophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| CHI | KCO | DMF | 80°C | 85 |
| AcCl | EtN | CHCl | 25°C | 78 |
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes and ketones. For instance:
-
Reaction with benzaldehyde under acidic conditions generates 2-(benzylideneamino)-7-methoxyquinazolin-4-one , a compound studied for anticancer properties .
Mechanism :
-
Protonation of the aldehyde carbonyl.
-
Nucleophilic attack by the amino group.
-
Dehydration to form the imine bond.
Optimized Conditions :
Cyclization Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
-
With Appel Salt : Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base to form 3-arylquinazolin-4-imines via intramolecular cyclization .
Example :
Scientific Research Applications
Case Studies
- In Vivo Studies : In studies involving xenograft models, 2-amino-7-methoxy-1H-quinazolin-4-one demonstrated a remarkable tumor growth inhibition of up to 62% at doses as low as 1.0 mg/kg without significant toxicity .
- Cell Line Evaluations : The compound was tested against various human tumor cell lines, including A549 (lung carcinoma) and MDA-MB-231 (triple-negative breast cancer), showing low nanomolar GI50 values indicative of high potency .
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| A549 | 10 | Tubulin inhibition |
| MDA-MB-231 | 15 | Apoptosis induction |
| MCF-7 | 12 | Vascular disruption |
SARS-CoV-2 and MERS-CoV Inhibition
Recent studies have explored the efficacy of 2-aminoquinazolin-4(3H)-one derivatives against coronaviruses:
- Synthesis and Testing : New derivatives were synthesized, with some showing potent inhibitory effects against SARS-CoV-2 and MERS-CoV with IC50 values below 0.25 μM, indicating strong antiviral potential .
- Safety Profile : These compounds exhibited no cytotoxicity at concentrations exceeding 25 μM, making them promising candidates for further development as antiviral agents .
Case Studies
- Lead Compounds : Among the synthesized derivatives, compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed the highest activity against SARS-CoV-2 with an IC50 of 0.23 μM .
- Metabolic Stability Assessment : The pharmacokinetic profiles of these compounds were evaluated, demonstrating acceptable metabolic stability and low hERG binding affinities, which are crucial for drug safety .
| Compound | Target Virus | IC50 (μM) | Cytotoxicity (CC50 > μM) |
|---|---|---|---|
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin- | SARS-CoV-2 | 0.23 | >25 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin- | MERS-CoV | 0.93 | >25 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight how modifications to the quinazoline scaffold can enhance biological activity:
Mechanism of Action
The mechanism of action of 2-amino-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved may vary and are typically studied through experimental research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Similarity scores (0–1 scale) reflect structural overlap with the title compound’s core, sourced from computational analyses .
Impact of Substituents
- Amino vs. Chloro/Methyl Groups (Position 2): The amino group in the title compound enables hydrogen bonding (e.g., N—H⋯O interactions), critical for kinase binding . In contrast, 2-chloromethyl (CH2Cl) and 2-methyl (CH3) analogs prioritize steric effects or electrophilic reactivity, altering target selectivity .
- Methoxy vs. Hydroxy/Benzyloxy (Position 7): Methoxy groups enhance metabolic stability compared to hydroxy (-OH), which increases solubility but susceptibility to oxidation . Benzyloxy (OBz) introduces bulkiness, improving membrane permeability but reducing aqueous solubility .
- Planarity and Crystallization: The planar quinazoline core in the title compound supports π-π stacking in crystal lattices, whereas non-planar dihedral angles (e.g., 81° in the title compound) may disrupt packing efficiency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-7-methoxy-1H-quinazolin-4-one, and how are reaction conditions optimized?
- Methodology : Microwave (MW)-assisted synthesis is widely used for quinazolinone derivatives. For example, heating precursors (e.g., substituted anilines or nitriles) in solvents like i-PrOH at 120°C under MW irradiation achieves high yields (up to 88%) . Heterogeneous catalysts (e.g., solid acids) can also enhance reaction efficiency by reducing side products .
- Key Parameters : Monitor reaction progress via TLC, and optimize temperature, solvent polarity, and catalyst loading. Post-reaction purification involves recrystallization or column chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., methoxy and amino groups) and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula by matching calculated and observed m/z values .
- Melting Point Analysis : Compare observed values with literature to assess purity (e.g., derivatives in show melting points between 183–263°C) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antitumor Screening : Use cell viability assays (e.g., MTT) against cancer cell lines. Related quinazolinones exhibit activity via kinase inhibition or DNA intercalation .
- Enzyme Inhibition Studies : Test interactions with target enzymes (e.g., tyrosine kinases) using fluorescence-based or radiometric assays .
II. Advanced Research Questions
Q. How can synthetic yields be improved for this compound derivatives?
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites or acidic resins) to enhance regioselectivity and reduce reaction time .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while MW irradiation accelerates kinetics .
- Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst .
Q. How should researchers resolve contradictions in spectral or biological data across studies?
- Case Example : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Validate results using multiple techniques (e.g., IR + XRD) .
- Iterative Analysis : Replicate experiments under varying conditions and cross-validate with computational models (e.g., DFT for NMR chemical shifts) .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
Q. How can mechanistic pathways for biological activity be elucidated?
- Kinetic Studies : Monitor time-dependent inhibition of target enzymes (e.g., via stopped-flow spectrophotometry) .
- Isotopic Labeling : Use - or -labeled analogs to trace metabolic pathways or binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
